

Application Notes and Protocols: 2-Amino-3-benzyloxypyrazine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Amino-3-benzyloxypyrazine

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Abstract

2-Amino-3-benzyloxypyrazine is a critical heterocyclic intermediate prominently utilized in the synthesis of advanced pharmaceutical compounds. Its unique structural features, combining a pyrazine core with amino and benzyloxy functionalities, make it a versatile building block for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of **2-Amino-3-benzyloxypyrazine**, with a specific focus on its role in the synthesis of the potent dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, Omipalisib (GSK2126458).

Introduction

The pyrazine moiety is a common scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. **2-Amino-3-benzyloxypyrazine** serves as a key precursor, enabling the introduction of the pyrazine ring into larger molecular frameworks. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be removed in later synthetic steps if required, while the amino group provides a reactive handle for various coupling reactions.

A prime example of its application is in the synthesis of Omipalisib, a clinical candidate for the treatment of various cancers and idiopathic pulmonary fibrosis.^[1] In this context, **2-Amino-3-**

benzyloxypyrazine is coupled with a substituted pyrrolo[2,3-d]pyrimidine core to construct the central framework of the drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-3-benzyloxypyrazine** is provided in the table below.

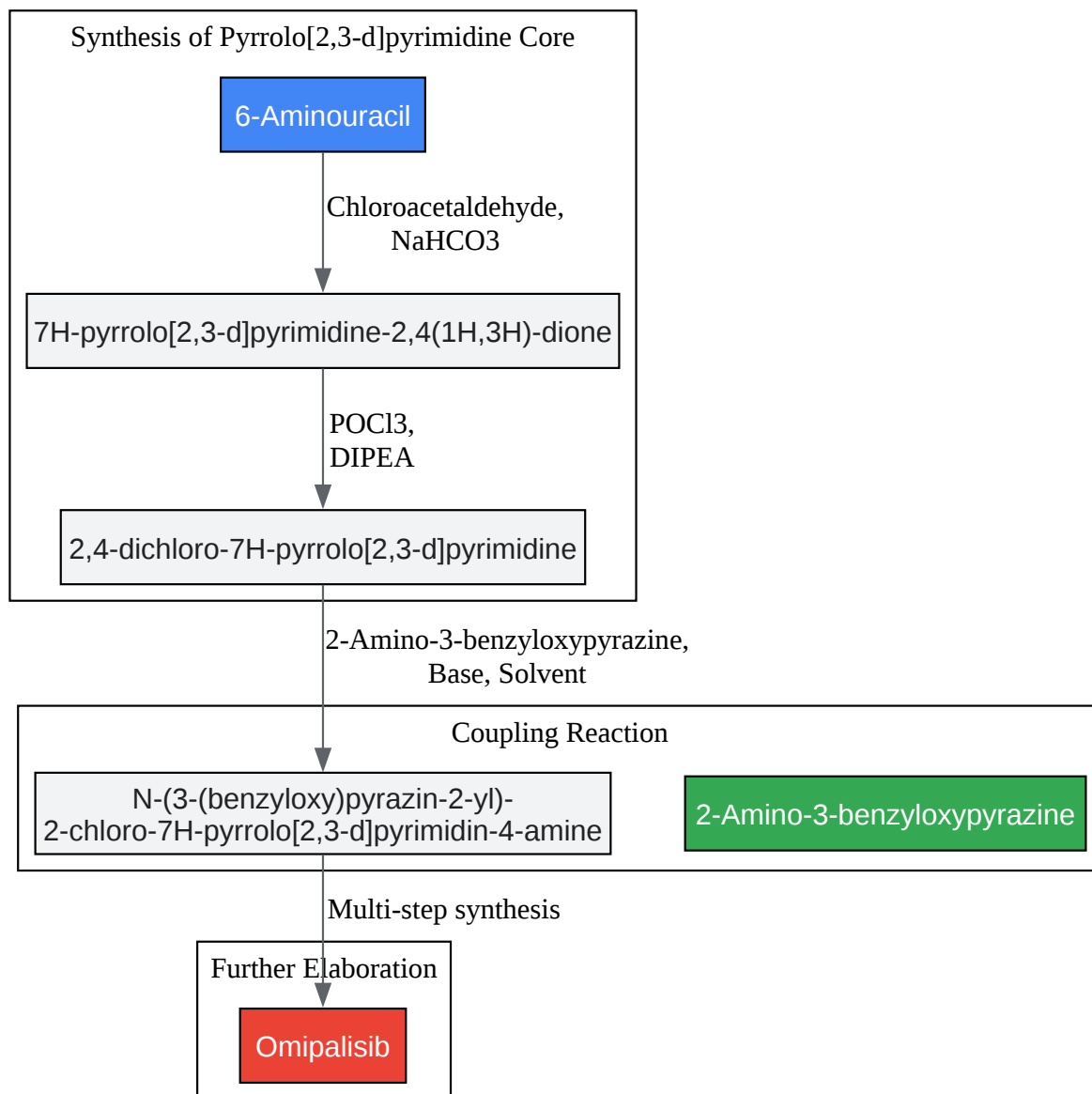
Property	Value	Reference
CAS Number	110223-15-9	[2]
Molecular Formula	C ₁₁ H ₁₁ N ₃ O	[2]
Molecular Weight	201.22 g/mol	[2]
Appearance	Solid	[2]
Purity	≥96%	[2]

Application in the Synthesis of Omipalisib (GSK2126458)

The synthesis of Omipalisib involves a critical coupling step between **2-Amino-3-benzyloxypyrazine** and a suitable 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative. This reaction forms the core structure of the final drug molecule.

Experimental Workflow: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core and Coupling

The following diagram outlines the general synthetic strategy for producing a key intermediate in the synthesis of Omipalisib, starting from the synthesis of the pyrrolo[2,3-d]pyrimidine core and its subsequent coupling with **2-Amino-3-benzyloxypyrazine**.



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Synthetic workflow for Omipalisib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of the key pyrrolo[2,3-d]pyrimidine intermediate required for coupling with **2-Amino-3-benzyloxypyrazine**.^[3]

Materials:

- 6-Aminouracil
- Chloroacetaldehyde solution (40%)
- Sodium bicarbonate (NaHCO_3)
- Phosphorus oxychloride (POCl_3)
- N,N-Diisopropylethylamine (DIPEA)
- Drinking water
- Dilute hydrochloric acid
- Organic solvents for extraction and crystallization

Procedure:

- Preparation of the intermediate 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione:
 - In a reaction flask, add 300 mL of drinking water, 20.0 g of 6-aminouracil, and 19.8 g of sodium bicarbonate.
 - Stir the mixture and heat to 50-60°C.
 - Prepare a solution of 37 g of 40% chloroacetaldehyde in 200 mL of drinking water and add it dropwise to the reaction mixture.
 - After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.
 - Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

- Filter the precipitate, wash the filter cake with drinking water, and dry to obtain the intermediate.[3]
- Chlorination to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine:
 - React the intermediate from the previous step with phosphorus oxychloride in the presence of N,N-diisopropylethylamine as a catalyst.
 - Control the reaction temperature between 75-90°C.
 - After the reaction is complete, proceed with crystallization, dissolution, extraction, and decolorization to obtain the final product.[3]

Protocol 2: Coupling of **2-Amino-3-benzyloxypyrazine** with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This generalized protocol is based on analogous nucleophilic aromatic substitution reactions for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[4]

Materials:

- **2-Amino-3-benzyloxypyrazine**
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
- A suitable base (e.g., Cs_2CO_3 , K_2CO_3 , or an organic base like DIPEA)
- A suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane)
- Palladium catalyst and ligand (for Buchwald-Hartwig amination, if applicable)

Procedure:

- To a stirred solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add **2-Amino-3-benzyloxypyrazine** (1-1.2 equivalents) and the base (2-3 equivalents).
- If a catalyzed reaction is performed, add the palladium catalyst and ligand at this stage.

- Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-(3-(benzyloxy)pyrazin-2-yl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of related compounds. Specific yields for the direct coupling of **2-Amino-3-benzyloxypyrazine** are not widely published, but yields for analogous reactions are typically in the moderate to good range.

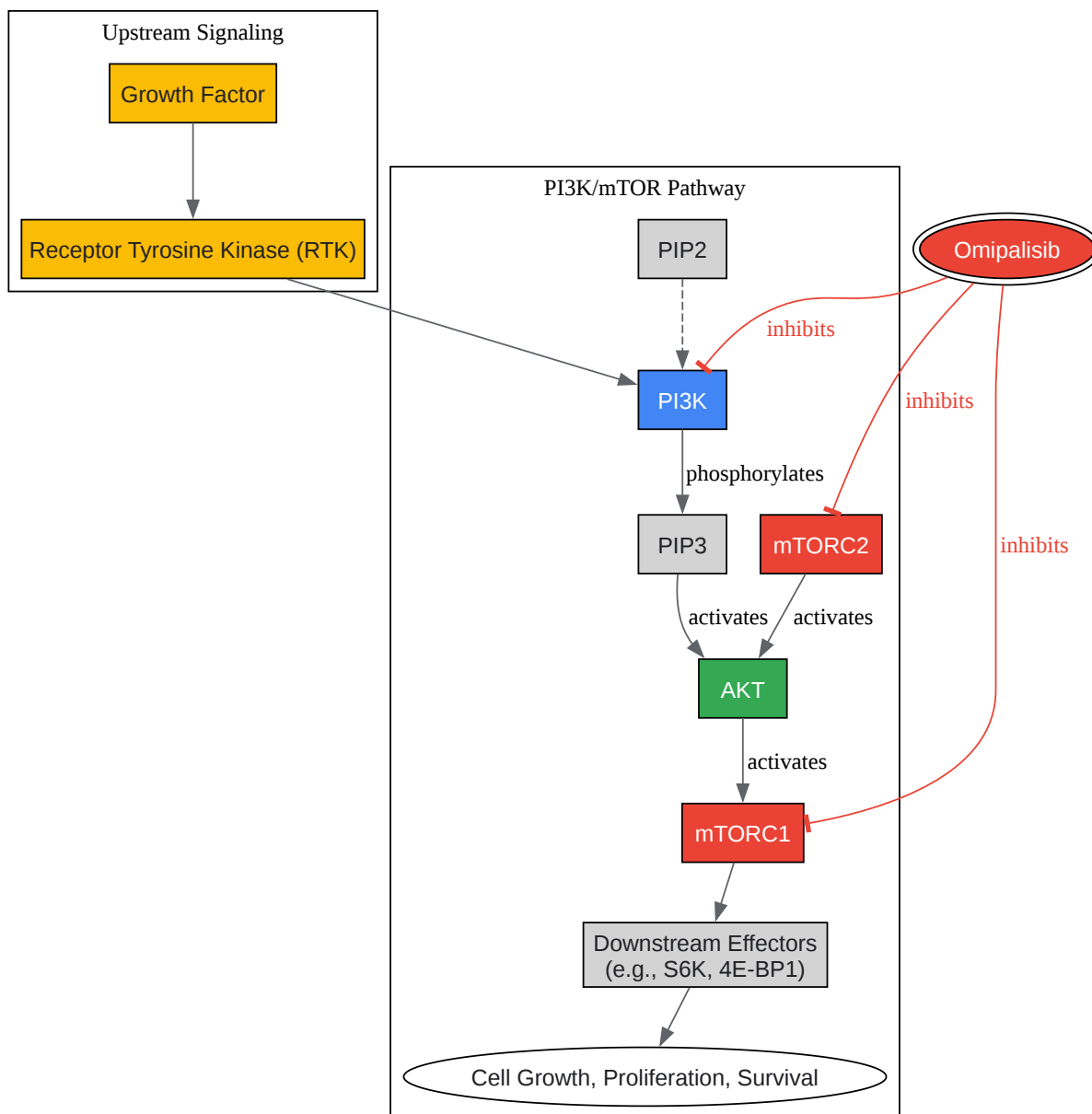
Reaction/Assay	Product/Target	Yield/IC ₅₀	Reference
Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine	2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine	98%	[5]
Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide	2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide	85% (for the carboxylic acid intermediate)	[6]
PI3K α inhibitory activity of Omipalisib	PI3K α	Ki = 0.019 nM	[3]
mTORC1 inhibitory activity of Omipalisib	mTORC1	Ki = 0.18 nM	[3]
mTORC2 inhibitory activity of Omipalisib	mTORC2	Ki = 0.3 nM	[3]
Antiproliferative activity of Omipalisib in T47D breast cancer cells	T47D cells	IC ₅₀ = 3 nM	[7]

Biological Context: The PI3K/mTOR Signaling Pathway

Omipalisib, synthesized using **2-Amino-3-benzyloxypyrazine**, is a potent dual inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[5]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the dual inhibitory action of Omipalisib.



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PI3K/mTOR pathway with Omipalisib inhibition.

Conclusion

2-Amino-3-benzyloxypyrazine is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the construction of complex heterocyclic drug candidates. Its application in the synthesis of the dual PI3K/mTOR inhibitor Omipalisib highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. Further exploration of this intermediate may lead to the discovery of novel therapeutics targeting a range of diseases.

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